2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
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Overview
Description
2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a heterocyclic compound with a complex structure
Preparation Methods
The synthesis of 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile typically involves a multi-step process The starting materials are often commercially available or can be synthesized using standard organic synthesis techniquesThe reaction conditions usually involve the use of solvents such as ethanol or acetonitrile, and catalysts like potassium hydroxide .
Chemical Reactions Analysis
2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile include other pyrazole derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. For example, febuxostat is a related compound used as a xanthine oxidase inhibitor for the treatment of gout . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-17(2)16-28-22-10-8-19(9-11-22)23-20(12-18(13-24)14-25)15-27(26-23)21-6-4-3-5-7-21/h3-12,15,17H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQLZSQZRGLGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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